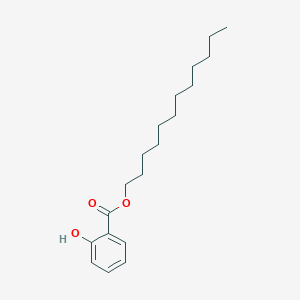

Dodecyl 2-hydroxybenzoate

Description

Significance of Alkyl 2-hydroxybenzoates in Scientific Inquiry

Alkyl 2-hydroxybenzoates, the class of compounds to which dodecyl 2-hydroxybenzoate belongs, are of significant interest to the scientific community due to their diverse chemical properties and potential applications. A defining characteristic of these esters is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. rsc.orgresearchgate.net This structural feature influences their physical and chemical behavior.

The synthesis of alkyl 2-hydroxybenzoates is a subject of ongoing research, with methods evolving to improve efficiency and yield. scispace.com These esters are investigated for their biological activities, which are often linked to the parent salicylic (B10762653) acid moiety. smolecule.com Research has explored their potential antimicrobial and anti-inflammatory properties. smolecule.com Furthermore, the amphiphilic nature of long-chain alkyl 2-hydroxybenzoates, possessing both a hydrophilic head (the salicylate (B1505791) group) and a hydrophobic tail (the alkyl chain), makes them interesting candidates for studies in material science, such as in the development of drug delivery systems and liquid crystals. smolecule.com

Historical Context and Evolution of Research on Salicylate Esters

The history of salicylate esters is intrinsically linked to the discovery and use of salicylic acid. The medicinal use of willow bark, a natural source of salicylates, dates back centuries, with ancient civilizations using it to alleviate pain and fever. researchgate.netwikipedia.org In 1828, Johann Buchner isolated salicin (B1681394) from willow bark, which was later converted to salicylic acid by Raffaele Piria in 1838. researchgate.netwikipedia.org The latter half of the 19th century saw the first commercial production of synthetic salicylic acid. researchgate.net

Research into salicylate esters followed, driven by the desire to modify the properties of salicylic acid. One of the most famous modifications led to the synthesis of acetylsalicylic acid, commercially known as aspirin, in 1897. nih.gov The exploration of other esters of salicylic acid continued, aiming to understand how the alkyl chain length and structure influence the compound's physical, chemical, and biological properties. This systematic investigation has led to a broad family of salicylate esters with a wide range of applications. pageplace.de Italian scientists made notable contributions to the early understanding of salicylates, including the initial extraction and naming of key compounds. nih.gov

Current Research Landscape and Emerging Areas for this compound

Current research on this compound is focused on leveraging its unique chemical structure for various applications. Its synthesis is typically achieved through the esterification of salicylic acid with dodecanol (B89629). smolecule.com

One significant area of investigation is its potential in material science. Due to its amphiphilic properties, this compound is being explored for its ability to influence the fluidity and permeability of biological membranes, which could be beneficial in topical drug delivery systems. smolecule.com There is also interest in its potential to form liquid crystals. smolecule.com

In the realm of biological research, studies are examining the antimicrobial properties of this compound against various bacteria and fungi. smolecule.com The anti-inflammatory activity, stemming from its salicylic acid component, also makes it a compound of interest for dermatological applications. smolecule.com

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C19H30O3 | nih.gov |

| Molecular Weight | 306.4 g/mol | nih.gov |

| CAS Number | 1160-35-6 | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | smolecule.com |

| Melting Point | 52°C to 58°C | smolecule.com |

| Solubility | Soluble in organic solvents, limited in water | smolecule.comchemblink.com |

Further research continues to elucidate the full potential of this compound in various scientific and industrial fields.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dodecyl 2 Hydroxybenzoate

Classical Esterification Routes and Optimization Strategies

Traditional methods for synthesizing Dodecyl 2-hydroxybenzoate rely on well-established esterification reactions, namely Fischer esterification and transesterification. Optimization of these routes typically focuses on catalyst selection, reaction conditions, and shifting the reaction equilibrium to favor product formation.

Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.ca In the case of this compound, this involves the reaction of salicylic (B10762653) acid with dodecanol (B89629) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the formation of water as a byproduct can limit the yield. athabascau.camasterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, several strategies are employed. One common approach is the use of a large excess of one of the reactants, typically the alcohol (dodecanol), which is more easily removed after the reaction. masterorganicchemistry.com Another effective method is the continuous removal of water from the reaction mixture through azeotropic distillation using a Dean-Stark apparatus. semanticscholar.org

The choice of catalyst is also crucial. While strong mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts, such as ion-exchange resins, offer a more easily separable and potentially reusable alternative.

Optimization of Fischer Esterification for Long-Chain Esters

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Reactant Ratio (Alcohol:Acid) | High excess of alcohol | Increases ester yield by shifting equilibrium masterorganicchemistry.com |

| Water Removal | Azeotropic distillation | Drives reaction to completion semanticscholar.org |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Effective but corrosive and difficult to separate athabascau.ca |

| Catalyst | Solid acids (e.g., ion-exchange resins) | Easier to separate and potentially reusable |

Transesterification is an alternative route that involves the reaction of an ester with an alcohol to produce a different ester. masterorganicchemistry.com For the synthesis of this compound, a common starting material is a lower alkyl salicylate (B1505791), such as methyl salicylate, which is reacted with dodecanol. masterorganicchemistry.com This method can be advantageous as the starting ester is often readily available and the reaction can sometimes be driven to completion more easily than direct esterification.

The choice of alcohol and catalyst plays a significant role in the efficiency of the transesterification process. The reaction is typically performed with an excess of the desired alcohol (dodecanol) to shift the equilibrium towards the formation of this compound.

Catalyst Performance in the Transesterification of Methyl Salicylate with Isoamyl Alcohol

| Catalyst | Conversion (%) |

|---|---|

| Ca(OH)₂ | >60 |

| MeONa | >60 |

| LiOH | >60 |

(Data adapted for illustrative purposes from a study on isoamyl salicylate synthesis) nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of solvent-free conditions, alternative energy sources, and reusable catalysts, are increasingly being applied to the synthesis of this compound.

Conducting reactions without a solvent offers several advantages, including reduced waste, lower costs, and simplified purification processes. For the synthesis of this compound, solvent-free conditions can be achieved, particularly when using heterogeneous catalysts. In such systems, the reactants themselves can act as the reaction medium.

For instance, the esterification of long-chain fatty acids with alcohols has been successfully carried out in solvent-free systems using solid acid catalysts. This approach minimizes the environmental impact and can lead to high product yields. The synthesis of heterocyclic derivatives has also been efficiently promoted by catalysts in a solvent-free environment, achieving high yields in short reaction times. athabascau.ca

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijprdjournal.comtechnologynetworks.com The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating.

In the synthesis of salicylate esters, microwave assistance has been shown to be highly effective. For example, the synthesis of various salicylate alkyl esters has been achieved with high efficiency and selectivity under microwave promotion using ionic liquids as catalysts. mdpi.com A study on the synthesis of aspirin, a related salicylic acid derivative, demonstrated a significant reduction in reaction time from 30 minutes with conventional heating to just 7 minutes under microwave irradiation, with an improved yield. ijprdjournal.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of Salicylate Esters

| Method | Reaction Time | Salicylic Acid Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| Conventional Heating | >10 hours | 36.6 | 99.9 |

| Microwave-Assisted | 15-30 minutes | 87.2 - 94.2 | 99.9 |

(Data from a study on the synthesis of various salicylate alkyl esters) mdpi.com

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and often reused, reducing waste and cost. mdpi.com Several types of heterogeneous catalysts have been explored for the synthesis of esters, including this compound.

Ion-Exchange Resins: Amberlyst-15, a strongly acidic ion-exchange resin, has been effectively used as a catalyst for the esterification of long-chain acids and alcohols. csic.es It offers high catalytic activity, good thermal stability, and can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with a well-defined porous structure, making them highly selective catalysts. mdpi.com Their shape-selective properties can be advantageous in esterification reactions. While specific data for dodecyl salicylate is limited, zeolites have been successfully employed in the alkylation of benzene (B151609) with 1-dodecene, a reaction involving a long-chain alkene, demonstrating their potential for reactions with bulky molecules. cityu.edu.hk

Enzymes (Lipases): Lipases are enzymes that can catalyze esterification reactions under mild conditions with high selectivity. scinito.ai The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), offers a green and efficient route for the synthesis of various esters. rsc.orgnih.gov This biocatalytic approach avoids the use of harsh chemicals and high temperatures, making it an attractive alternative to traditional chemical methods.

Reusability of Heterogeneous Catalysts

| Catalyst Type | Advantage | Reusability |

|---|---|---|

| Amberlyst-15 | High activity, thermal stability | Can be recycled over several runs rsc.org |

| Zeolites | Shape selectivity, thermal stability | Can be regenerated and reused |

| Immobilized Lipases | High selectivity, mild conditions | Can be recovered and reused multiple times |

Advanced Catalytic Systems for Enhanced Yields and Selectivity

The synthesis of this compound is primarily achieved through the esterification of salicylic acid with dodecanol. The efficiency of this reaction is significantly influenced by the catalytic system employed. Advanced catalytic approaches are crucial for enhancing reaction rates, yields, and selectivity, thereby minimizing side reactions and downstream purification challenges.

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of esterification reactions. In the synthesis of this compound, various acid catalysts are utilized to protonate the carbonyl group of salicylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by dodecanol.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and more recently, solid acid catalysts. While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and purification difficulties. ma.edu Solid acid catalysts, such as ion-exchange resins and zeolites, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact. google.com

The choice of catalyst can significantly impact the reaction conditions and outcomes. For instance, a patent describes the use of boron trifluoride as a catalyst for the esterification of salicylic acid with olefins, highlighting the influence of the catalyst-to-acid ratio on the quality of the final product. google.com Another patented method employs a solid acid catalyst for the reaction of salicylic acid and an alcohol at temperatures ranging from 50-200°C. google.com

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity | Difficult to separate, corrosive, potential for side reactions |

| Heterogeneous (Solid) Acid Catalysts | Ion-exchange resins, Zeolites, Heteropolyacids | Easy separation and recovery, reusable, less corrosive | Potentially lower activity compared to homogeneous catalysts |

| Lewis Acid Catalysts | Boron trifluoride | Can be effective for specific substrates | May require specific handling procedures |

Phase Transfer Catalysis in Dodecyl Ester Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique for reactions involving immiscible reactants, which is often the case in the synthesis of esters from an acid salt and an alkyl halide. mdpi.comwikipedia.org In the context of this compound synthesis, PTC can facilitate the reaction between an alkali metal salicylate (the salt of salicylic acid) in an aqueous phase and dodecyl halide in an organic phase. google.com

The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the salicylate anion. wikipedia.org This ion pair is soluble in the organic phase, allowing it to react with the dodecyl halide. biomedres.us The catalyst then returns to the aqueous phase to repeat the cycle. This methodology can lead to increased reaction rates, milder reaction conditions, and improved yields by overcoming the phase barrier between the reactants. crdeepjournal.orgphasetransfer.com

The effectiveness of a phase transfer catalyst is influenced by several factors, including the structure of the catalyst, the solvent system, temperature, and stirring speed. biomedres.us Common phase transfer catalysts include benzyltriethylammonium chloride and various phosphonium salts. wikipedia.org

| Catalyst | Reactants | Solvent System | Key Advantages |

| Quaternary Ammonium Salts (e.g., Aliquat 336®) | Alkali metal salicylate, Dodecyl halide | Biphasic (e.g., water/toluene) | Increased reaction rate, milder conditions, improved yield |

| Phosphonium Salts | Alkali metal salicylate, Dodecyl halide | Biphasic | Higher thermal stability compared to ammonium salts |

Purification Techniques and Purity Assessment in this compound Preparation

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final product is then assessed using various analytical techniques.

The initial workup of the reaction mixture often involves neutralizing any remaining acid catalyst, followed by washing with water to remove water-soluble impurities. The organic layer containing the ester is then separated and dried.

Subsequent purification steps may include:

Distillation: For liquid esters, vacuum distillation can be an effective method for separating the desired product from less volatile or non-volatile impurities.

Crystallization: If the ester is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is a powerful purification technique. This method relies on the differences in solubility between the desired compound and impurities at different temperatures.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. It is particularly useful for removing closely related impurities.

Purity Assessment is crucial to confirm the identity and quality of the synthesized this compound. Standard analytical methods include:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the dodecyl chain and the salicylate moiety. lgcstandards.com

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the ester carbonyl group and the hydroxyl group.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any residual impurities. lgcstandards.com

Gas Chromatography (GC): Can be used for purity assessment, particularly if the compound is sufficiently volatile.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure. lgcstandards.com

Elemental Analysis: Confirms the elemental composition (carbon, hydrogen, oxygen) of the synthesized compound. lgcstandards.com

A certificate of analysis for a related salicylate compound, Choline Salicylate, demonstrates the use of NMR, HPLC, MS, and elemental analysis to confirm its structure and purity. lgcstandards.com

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation and Purity | Detailed molecular structure, confirmation of functional groups and their connectivity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, O-H). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative determination of product purity and detection of impurities. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of the molecular weight of the synthesized ester. |

| Elemental Analysis | Elemental Composition | Verification of the empirical formula. |

Advanced Analytical Characterization of Dodecyl 2 Hydroxybenzoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of Dodecyl 2-hydroxybenzoate, offering detailed insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the salicylate (B1505791) ring, the protons of the dodecyl chain, and the hydroxyl proton. The chemical shifts, integration values, and splitting patterns of these signals are crucial for confirming the structure. For instance, the aromatic protons typically appear in the downfield region (around 6.8-7.8 ppm), while the aliphatic protons of the dodecyl chain resonate in the upfield region (around 0.8-4.3 ppm). The hydroxyl proton's chemical shift can vary but is often observed as a broad singlet. sciepub.comsciepub.comdocbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the dodecyl chain all resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon framework. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.8 | 115 - 162 |

| Ester O-CH₂ | ~4.3 | ~65 |

| Dodecyl CH₂ | 1.2 - 1.7 | 22 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

| Carbonyl C=O | - | ~170 |

| Phenolic C-OH | - | ~160 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that serve as a "fingerprint" for the molecule. Key functional groups exhibit absorptions at specific wavenumbers. For example, the broad O-H stretching vibration of the phenolic hydroxyl group is typically observed around 3200 cm⁻¹. The C=O stretching of the ester group gives a strong absorption band around 1680-1700 cm⁻¹. The C-O stretching of the ester is found in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also appear at their characteristic frequencies. docbrown.infonist.govnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of salicylates can be useful in identifying the vibrations of the aromatic ring and the ester group. researchgate.netnih.govresearchgate.netchemicalbook.com While less commonly reported for this specific compound, it can be a valuable tool for confirming structural features.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Phenolic OH | O-H Stretch | ~3200 (broad) |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aliphatic C-H | C-H Stretch | ~2850-2960 |

| Ester C=O | C=O Stretch | ~1680-1700 |

| Aromatic C=C | C=C Stretch | ~1450-1600 |

| Ester C-O | C-O Stretch | ~1090-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The aromatic ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. The UV-Vis spectrum typically shows absorption maxima related to the π-π* transitions of the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic ring. nist.govnih.govnist.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound.

Method Development: A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (like acetic acid) to improve peak shape. rsc.orgmdpi.com The detection is usually carried out using a UV detector set at a wavelength where the compound exhibits maximum absorbance. rsc.org Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and symmetrical peak shapes. wjpmr.comjddt.innih.gov

Validation: Once a method is developed, it must be validated to ensure its reliability and accuracy. Validation parameters typically include linearity, precision, accuracy, specificity, and robustness. jddt.innih.govresearchgate.net This ensures that the method is suitable for its intended purpose, such as quality control of raw materials or finished products.

Interactive Data Table: Typical HPLC Method Parameters for Salicylate Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (with 0.1% Acetic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~305 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and for detecting any volatile impurities.

Purity Assessment: In a GC analysis, the sample is vaporized and injected into a capillary column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. agilent.com The retention time of the this compound peak is used for identification, and the peak area is proportional to its concentration. sciepub.com This allows for the determination of the compound's purity and the quantification of any volatile impurities that may be present. agilent.comrjstonline.com

Capillary Electrophoresis (CE) and Microextraction Procedures

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography, marked by its speed, minimal sample and solvent consumption, and high resolving power. researchgate.netmdpi.com While direct applications for this compound are not extensively documented, methods developed for salicylic (B10762653) acid and related phenolic compounds are readily adaptable. researchgate.netnih.gov Separations are conducted in narrow-bore fused-silica capillaries under a high-voltage electric field. sciex.com For compounds like salicylates, the buffer pH is a critical parameter, as it controls the ionization of the phenolic and carboxylic acid groups, and thus their electrophoretic mobility. sciex.com In some applications for analyzing pharmaceuticals in plasma, sodium dodecyl sulfate (SDS) has been used in the buffer, creating a micellar phase (Micellar Electrokinetic Chromatography, MEKC) that can interact with hydrophobic analytes to facilitate separation. nih.gov This approach would be particularly relevant for the analysis of the lipophilic this compound.

Given its presence in complex matrices and often at low concentrations, a pre-concentration or clean-up step using microextraction techniques is highly beneficial. These methods are characterized by their low solvent use, simplicity, and high enrichment factors. mdpi.com

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. mdpi.com For a semi-volatile, lipophilic compound like dodecyl salicylate, a fiber with a nonpolar coating, such as polydimethylsiloxane (PDMS), would be suitable for extracting it from aqueous samples or the headspace of heated solid samples. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. nih.gov This maximizes the surface area for rapid analyte transfer. For this compound, a nonpolar solvent like hexane could serve as the extraction solvent, with a miscible solvent like methanol or acetonitrile as the disperser. This technique has proven effective for other long-chain esters and fatty acids. nih.govresearchgate.net

The combination of a rapid microextraction technique followed by fast CE analysis represents a powerful and green analytical workflow for the determination of this compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a premier "green" separation technique, primarily utilizing supercritical carbon dioxide (CO2) as the mobile phase. researchgate.nettwistingmemoirs.com This method provides a unique blend of the properties of gas and liquid chromatography, offering high efficiency, rapid analysis times, and significantly reduced organic solvent consumption compared to HPLC. twistingmemoirs.commdpi.com SFC is particularly well-suited for the analysis of non-polar and moderately polar compounds, making it an ideal platform for characterizing lipophilic molecules like this compound. researchgate.netnih.gov

The technique has found extensive application in the pharmaceutical, food, and cosmetic industries. mdpi.comnih.govteledynelabs.com Its ability to analyze complex lipid profiles and separate structurally similar compounds makes it highly relevant for quality control of cosmetic and personal care products where this compound might be an ingredient. nih.govnih.gov For instance, SFC has been successfully used to analyze UV filters in sunscreen creams, a matrix where salicylate esters are common. nih.gov

The separation in SFC can be finely tuned by modifying the supercritical CO2 with small amounts of polar organic solvents (modifiers) such as methanol, which alters the mobile phase's polarity and elution strength. lboro.ac.uk Further control over selectivity is achieved by adjusting parameters like backpressure and temperature. lboro.ac.uk A wide array of stationary phases, similar to those used in HPLC (e.g., C18, silica, and chiral phases), are available, allowing for method development to be tailored to specific analytical challenges. twistingmemoirs.comnih.gov Given its properties, this compound would be readily analyzed using SFC, likely on an alkyl-bonded stationary phase with a methanol-modified CO2 mobile phase.

| Parameter | Typical Value/Condition | Role in Separation |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with Modifier (e.g., 5-40% Methanol) | Primary solvent; modifier adjusts polarity and elution strength. |

| Stationary Phase | C18, 2-Ethylpyridine, Silica | Provides the surface for differential partitioning of analytes. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state and influences fluid density. |

| Temperature | 35 - 60 °C | Affects solvent density and viscosity, influencing selectivity. |

| Detection | UV-Vis, Mass Spectrometry (MS) | Quantifies and identifies the eluted compounds. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise molecular mass determination and detailed fragmentation patterns for unambiguous identification. When coupled with a chromatographic inlet like GC or SFC, MS becomes a powerful quantitative and qualitative technique.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can be predicted based on the behavior of simpler alkyl salicylates. The key fragmentation pathways would likely include:

Loss of the Alkoxy Group: Cleavage of the ester bond resulting in the loss of a dodecyloxy radical (•OC12H25) to form the benzoyl cation (m/z 121).

McLafferty Rearrangement: Formation of a prominent ion at m/z 138, corresponding to the protonated salicylic acid, through the elimination of dodecene (C12H24). This is a characteristic rearrangement for long-chain esters.

Ortho Effect: A characteristic fragmentation of ortho-substituted benzoates is the loss of an alcohol molecule (dodecanol, C12H25OH) from the molecular ion, leading to a ketene-containing radical cation.

Aromatic Ring Fragmentation: Subsequent fragmentation of the salicylic acid moiety, such as the loss of CO (carbon monoxide) to yield an ion at m/z 93, and the loss of C2H2O (ketene) from the benzoyl cation.

Analysis by MS is crucial for quality control in cosmetic formulations, where it can be used to screen for ingredients, confirm product authenticity, and evaluate health risks. nih.gov

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive, low-cost, and often portable alternative for the analysis of electroactive compounds like this compound. mdpi.com The analysis typically relies on the oxidation of the phenolic hydroxyl group on the salicylic acid moiety. nih.gov While direct electrochemical analysis of the dodecyl ester may be challenging due to its low aqueous solubility, it can be readily determined following hydrolysis to salicylic acid.

Several electrochemical sensor platforms have been developed for salicylic acid and its derivatives. acs.orgrsc.org Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed. researchgate.netnih.gov

Hydrolysis Followed by Detection: The ester can be subjected to alkaline hydrolysis (e.g., using NaOH) to yield salicylate and dodecanol (B89629). The resulting solution, after pH adjustment, can be analyzed for the salicylate anion. The electrochemical oxidation of salicylic acid on a glassy carbon electrode is an irreversible process that produces a well-defined oxidation peak. nih.govnih.gov

Direct Detection in Organic Media: For direct analysis, a working electrode (e.g., gold nanoparticle-modified screen-printed carbon electrode) can be used in a non-aqueous or mixed-media electrolyte. nih.gov This approach has been successfully applied to the detection of methyl salicylate, where the mechanism involves hydrolysis at the electrode surface followed by oxidation. nih.gov

The sensitivity of these methods can be exceptionally high, with some biosensors for methyl salicylate reporting detection limits in the nanomolar range. nih.gov Such sensors could be adapted for this compound for applications in environmental monitoring or quality control.

| Technique | Principle | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | Provides mechanistic information on redox processes. nih.gov | Useful for studying the oxidation mechanism of the hydrolyzed salicylate. |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep to enhance signal. | High sensitivity and lower detection limits compared to CV. acs.org | Ideal for quantitative trace analysis after hydrolysis. nih.gov |

| Amperometry | Measures current at a fixed potential. | Simple, rapid, suitable for flow-injection systems. nih.gov | Can be used in biosensors where an enzyme generates a detectable species. nih.gov |

Sample Preparation Strategies for Diverse Matrices

The selection of an appropriate sample preparation method is critical for the accurate and reliable analysis of this compound, as it is often found in complex matrices such as cosmetics, personal care products, or biological samples. nih.gov The strategy must efficiently extract the analyte while minimizing interfering compounds.

For Cosmetic and Ointment Matrices (Oil-in-Water or Water-in-Oil Emulsions):

Solvent Extraction: A common approach is to dissolve or disperse the sample in a suitable organic solvent. Methanol has been effectively used for extracting salicylic acid from cosmetic creams. fda.gov.ph For the more lipophilic dodecyl ester, a less polar solvent or a mixture like ethyl acetate or dichloromethane/hexane might be more efficient. nih.gov Sonication can be used to facilitate the dispersion and extraction process.

Alkaline Hydrolysis: A more exhaustive approach involves saponifying the ester. The sample can be heated under reflux with an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide). rsc.org This converts the this compound into the water-soluble sodium salicylate and dodecanol. After extraction to remove other lipophilic components, the aqueous phase can be acidified to precipitate salicylic acid, which is then extracted and analyzed. rsc.org

For Plant or Biological Tissues:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the extraction solvent and sample, accelerating the extraction process. An ethanol:water mixture has been used for extracting salicylic acid from plant leaves, followed by alkaline hydrolysis to release conjugated forms. researchgate.net This method is fast and reduces solvent consumption.

Solid-Phase Extraction (SPE): After an initial liquid extraction, SPE can be used for sample clean-up and concentration. A reversed-phase sorbent (e.g., C18) would be appropriate. The initial extract would be loaded onto the cartridge, interfering polar compounds would be washed away, and the this compound would then be eluted with a nonpolar organic solvent.

For Aqueous Samples:

Liquid-Liquid Extraction (LLE): A traditional but effective method where the aqueous sample is extracted with a water-immiscible organic solvent like hexane or ethyl acetate.

Microextraction Techniques: As discussed in section 3.2.3, SPME and DLLME are modern, efficient, and green alternatives to traditional LLE for extracting the analyte from water samples. nih.gov

Biological Activities and Mechanistic Investigations of Dodecyl 2 Hydroxybenzoate

Antimicrobial Activity: Elucidation of Bacteriostatic and Bactericidal Mechanisms

The antimicrobial efficacy of Dodecyl 2-hydroxybenzoate is attributed to a multi-faceted attack on microbial cells, leading to both the inhibition of growth (bacteriostatic) and cell death (bactericidal). The mechanisms are largely centered on the disruption of critical cellular structures and functions. The antimicrobial effect of similar compounds, such as parabens (alkyl esters of 4-hydroxybenzoic acid), is thought to be based on the impairment of cell membrane functions and the inhibition of DNA, RNA, and protein synthesis researchgate.net. The activity of these esters often increases with the length of the alkyl chain, suggesting that the dodecyl group significantly contributes to the compound's potency nih.govnih.gov.

A primary mechanism of action for this compound involves the disruption of the bacterial cytoplasmic membrane. Its lipophilic nature, conferred by the long dodecyl chain, facilitates its intercalation into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to a loss of its selective permeability. This impairment of cell membrane function is a key aspect of its antimicrobial effect researchgate.net. The disruption can lead to the failure of essential membrane-bound proteins and the dissipation of ion gradients that are crucial for cellular energy production.

A direct consequence of compromised membrane integrity is the leakage of vital intracellular components. researchgate.netresearchgate.net Following treatment with membrane-disrupting antimicrobial agents, a significant efflux of nucleic acids (DNA and RNA) and proteins from the cytoplasm into the extracellular environment is observed. researchgate.net This leakage is a definitive indicator of irreversible membrane damage and a hallmark of bactericidal activity. The loss of these essential macromolecules disrupts cellular processes, leading to cell death. researchgate.net Spectrophotometric measurements can quantify the release of this material, confirming the extent of membrane damage nih.gov.

Below is an illustrative data table showing the kind of leakage observed in bacteria when treated with a membrane-active agent.

| Treatment Group | DNA Leakage (OD at 260 nm) | Protein Leakage (OD at 280 nm) |

| Control (Untreated) | 0.05 | 0.08 |

| This compound (Low Conc.) | 0.25 | 0.30 |

| This compound (High Conc.) | 0.60 | 0.75 |

| Note: Data is illustrative and represents typical findings for membrane-disrupting antimicrobial compounds. |

Cellular energy metabolism is another critical target. The disruption of the cell membrane dissipates the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation. Furthermore, some antimicrobial compounds can directly interfere with metabolic pathways like glycolysis, leading to ATP depletion nih.gov. This reduction in intracellular ATP levels has catastrophic consequences for the cell, as energy-dependent processes such as nutrient transport, macromolecular synthesis, and cellular repair are halted. An insufficient supply of ATP ultimately contributes to cell death nih.govsemanticscholar.orgbiorxiv.org.

The profound structural and functional damage inflicted by this compound results in significant morphological changes in microbial cells. Electron microscopy studies of bacteria treated with membrane-active agents reveal severe alterations, including cell wall separation, membrane blebbing, cytoplasmic condensation, and ultimately, complete cell lysis nih.gov. These changes provide visual evidence of the compound's destructive interaction with the cellular envelope and are characteristic of stress conditions leading to cell death researchgate.net.

Antiparasitic Effects and Mitochondrial Targeting Mechanisms

Beyond its antibacterial properties, this compound and related compounds exhibit promising activity against various parasites. A key strategy for developing new antiparasitic drugs is the targeting of parasite-specific metabolic pathways, with the mitochondrion being a particularly attractive target nih.govnih.gov. This organelle is central to the parasite's survival and energy production throughout its life cycle nih.gov.

A significant mechanism underlying the antiparasitic effects of salicylate-related compounds is the inhibition of mitochondrial respiration. In many parasites, such as African trypanosomes, the respiratory system differs from that of their mammalian hosts, offering a window for selective toxicity nih.gov. These parasites possess a plant-like alternative oxidase (TAO) that is insensitive to cyanide but can be inhibited by compounds like salicylhydroxamic acid (SHAM), a structural relative of salicylates nih.gov. Mechanistic studies have shown that certain trypanocidal compounds affect parasite respiration in a dose-dependent manner researchgate.netnih.gov. By inhibiting key enzymes in the electron transport chain, such as TAO or other complexes, these compounds disrupt ATP production, leading to parasite death frontiersin.orgresearchgate.net.

The table below illustrates the inhibitory effect of classical inhibitors on different complexes of the mitochondrial respiratory chain in a parasite model, demonstrating how specific targeting can disrupt respiration.

| Inhibitor | Target Complex | Concentration (µM) | % Inhibition of Activity |

| Rotenone | Complex I | 1 | 91.0 - 100 |

| Atpenin A5 | Complex II | 1 | 90.5 - 97.2 |

| Ascochlorin | Complex III | 1 | 82.6 - 83.9 |

| Source: Adapted from research on respiratory chain inhibition in Fasciola flukes. frontiersin.org |

Modulation of Mitochondrial Membrane Potential

This compound, also known as dodecyl salicylate (B1505791), and structurally related compounds have been shown to impact mitochondrial function, specifically by modulating the mitochondrial membrane potential (ΔΨm). The salicylate moiety can lower the threshold for the induction of the mitochondrial permeability transition (MPT), a critical event in both necrotic and apoptotic cell death pathways. The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the electrochemical gradient, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors. Nontoxic concentrations of salicylate have been demonstrated to potentiate MPT-mediated cell death in rat hepatocytes. nih.gov

Research on alkyl gallates, which share a similar ester structure with this compound, has provided further insights. In a study on the parasite Trypanosoma cruzi, dodecyl gallate was among the alkyl gallates that demonstrated a potent antitrypanosomal effect. A key mechanism of this activity was the induction of a loss of mitochondrial membrane potential in the parasites. nih.gov For instance, tetradecyl gallate, a close structural analog, caused a 53% loss of the mitochondrial membrane potential at its IC50 value. nih.gov This suggests that the lipophilic alkyl chain plays a crucial role in the compound's ability to disrupt mitochondrial function in parasites.

Furthermore, another compound with a dodecyl chain, 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), has been shown to cause a collapse of the mitochondrial inner-membrane potential in the parasite Toxoplasma gondii. nih.gov This effect is linked to the inhibition of the mitochondrial electron transport chain. nih.gov

Table 1: Effects of this compound and Related Compounds on Mitochondrial Membrane Potential

| Compound | Model System | Observed Effect | Reference |

| Salicylate | Rat hepatocytes | Lowers the threshold for the onset of mitochondrial permeability transition (MPT). nih.gov | nih.gov |

| Dodecyl gallate | Trypanosoma cruzi | Induces loss of mitochondrial membrane potential. nih.gov | nih.gov |

| 1-hydroxy-2-dodecyl-4(1H)quinolone | Toxoplasma gondii | Leads to the collapse of the mitochondrial inner-membrane potential. nih.gov | nih.gov |

Impact on Parasite Cell Cycle Progression

The direct impact of this compound on the cell cycle progression of parasites has not been extensively studied. However, research on structurally similar compounds offers some preliminary insights. In a study investigating the trypanocidal activity of conjugates of 2,4-dihydroxybenzoic acid and salicylhydroxamic acid, the lead compound did not inhibit the cell cycle of Trypanosoma brucei but did affect parasite respiration. nih.govresearchgate.net

In contrast, studies on other organisms have shown that compounds with a dodecyl chain can influence the cell cycle. For example, dodecyl gallate was found to induce S-phase cell cycle arrest in human osteosarcoma cells. nih.govresearchgate.net This suggests that while the potential for cell cycle modulation exists, the specific effects are likely dependent on the full chemical structure of the compound and the target organism. The cell cycle of protozoan parasites like Trypanosoma brucei is complex and regulated by a series of unique molecular events, which may not be susceptible to the same chemical inhibitors as mammalian cells. nih.govresearchgate.net Further research is required to specifically elucidate the effect of this compound on the cell cycle of various parasitic organisms.

Endocrine Disrupting Potential and Receptor Interactions

Estrogenic Pathway Modulation

Several studies have indicated that salicylate esters and other structurally related phenolic compounds possess estrogenic activity, suggesting a potential for this compound to modulate the estrogenic pathway. The estrogenic potential of these compounds is typically assessed through their ability to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ.

An in vitro study using a human estrogen receptor α (hERα)-coactivator recruiting assay demonstrated that several salicylate esters, including phenyl salicylate, benzyl salicylate, and phenethyl salicylate, exhibited clear hERα agonistic activities. pku.edu.cnnih.gov Notably, benzyl salicylate showed an estrogenic activity comparable to that of bisphenol A (BPA). pku.edu.cnnih.gov Another study employing a recombinant yeast bioassay also identified weak estrogenic activity in a number of phenolic additives, with phenyl salicylate showing activity comparable to ethyl paraben. nih.gov

Research on parabens (alkyl p-hydroxybenzoates), which are structurally similar to salicylates, has revealed a correlation between the length of the alkyl chain and the affinity for the estrogen receptor. researchgate.net Generally, as the alkyl chain length increases, the binding affinity for the estrogen receptor also increases. researchgate.net This structure-activity relationship suggests that this compound, with its long dodecyl chain, may exhibit a notable affinity for estrogen receptors.

Table 2: Estrogenic Activity of Salicylate Esters and Related Compounds

| Compound | Assay | Result | Relative Potency/Activity |

| Phenyl salicylate, Benzyl salicylate, Phenethyl salicylate | hERα-coactivator recruiting assay | Obvious in vitro hERα agonistic activities. pku.edu.cnnih.gov | Benzyl salicylate activity was comparable to bisphenol A. pku.edu.cnnih.gov |

| Phenyl salicylate | Recombinant yeast bioassay | Weak estrogenic activity. nih.gov | Activity level was close to that of ethyl paraben. nih.gov |

| Parabens (alkyl 4-hydroxybenzoates) | Estrogen receptor competitive-binding assay | Positive correlation between binding affinity and alkyl chain length. researchgate.net | Longer side chains showed greater affinity for the ER. researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism in Cellular Models

Currently, there is a lack of specific research data on the interaction between this compound and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARs are nuclear receptors that play significant roles in regulating lipid and glucose metabolism, and inflammation. nih.govf1000research.com While a wide range of natural and synthetic compounds have been identified as PPARγ agonists, including the thiazolidinedione class of drugs, no studies have specifically implicated this compound in this activity. selleckchem.comnih.govnih.gov The investigation of novel PPARγ ligands is an active area of research for the development of treatments for metabolic diseases like type 2 diabetes. mdpi.comdrugbank.com

Cytotoxicity Mechanisms in Human Cellular Models

Induction of Apoptosis and Necrosis Pathways

This compound and related salicylate compounds can induce cytotoxicity in human cellular models through the activation of apoptosis and necrosis pathways. The underlying mechanisms often involve the modulation of key regulatory proteins in these cell death cascades.

Salicylates have been shown to enhance both necrosis and apoptosis mediated by the mitochondrial permeability transition in hepatocytes. nih.gov This suggests that the compound can trigger cell death through multiple pathways depending on the cellular context and the severity of the initial insult.

Studies on hydroxybenzoate analogues have demonstrated their capacity to induce apoptosis in human cancer cell lines. For instance, 3-hydroxybenzoate magnesium and 4-hydroxybenzoate magnesium were found to induce apoptosis in HT-1080 human fibrosarcoma cells. oatext.comoatext.com This was accompanied by an increase in the levels of pro-apoptotic proteins such as caspase-3, p53, and Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2. oatext.comoatext.com Similarly, calcium salicylate has been shown to induce apoptosis in HT-1080 cells by up-regulating the expression of p53, p21, and Bax, while down-regulating Bcl-2. researchgate.net

Furthermore, dodecyl gallate, a compound with a dodecyl ester chain, induces apoptosis in human osteosarcoma cells through a caspase-dependent pathway. nih.gov Treatment with dodecyl gallate led to the activation of caspases 8 and 3, cleavage of poly (ADP-ribose) polymerase (PARP), and an increase in the Bax/Bcl-2 ratio. nih.gov These findings collectively indicate that the cytotoxic effects of this compound in human cells are likely mediated by the induction of programmed cell death, involving the intrinsic mitochondrial pathway and the activation of caspase cascades.

Table 3: Pro-apoptotic Effects of Salicylates and Related Compounds in Human Cell Lines

| Compound | Cell Line | Key Molecular Effects |

| Salicylate | Hepatocytes | Enhances necrosis and apoptosis mediated by the mitochondrial permeability transition. nih.gov |

| 3-Hydroxybenzoate magnesium & 4-Hydroxybenzoate magnesium | HT-1080 human fibrosarcoma | Increased levels of caspase-3, p53, and Bax; decreased expression of Bcl-2. oatext.comoatext.com |

| Calcium salicylate | HT-1080 human fibrosarcoma | Up-regulation of p53, p21, and Bax; down-regulation of Bcl-2. researchgate.net |

| Dodecyl gallate | Human osteosarcoma | Activation of caspases 8 and 3; cleavage of PARP; increased Bax/Bcl-2 ratio. nih.gov |

Mitochondrial Dysfunction and Caspase Activation

There is currently no available scientific literature or published research data investigating the potential of this compound to induce mitochondrial dysfunction or promote the activation of caspases, which are key proteases involved in the apoptotic pathway.

Cell Viability and Proliferation Modulation

No research studies were found that specifically examine the effects of this compound on cell viability or its potential to modulate cell proliferation. Consequently, there is no data on its cytotoxic or cytostatic properties.

Enzyme Inhibition Studies and Molecular Interactions

Investigations into the molecular interactions of this compound with specific enzyme targets are not present in the current body of scientific literature.

Cyclooxygenase (COX) Inhibitory Potential

There are no studies available that assess the inhibitory activity of this compound against cyclooxygenase (COX) enzymes, such as COX-1 or COX-2. Therefore, its potential as an anti-inflammatory agent through this mechanism is unknown.

Hydroxylase Enzyme Interactions

No research has been published detailing the interactions between this compound and hydroxylase enzymes. The affinity for and modulation of these enzymes by the compound have not been determined.

Reproductive Toxicology: Impact on Gametogenesis and Developmental Processes

A comprehensive search of toxicology databases and scientific journals yielded no information on the reproductive or developmental toxicity of this compound. There are no studies evaluating its impact on gametogenesis (the formation of sperm and egg cells) or other developmental processes.

Computational Chemistry and Molecular Modeling of Dodecyl 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and various reactivity parameters, providing a detailed picture of the molecule's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energies of molecules like Dodecyl 2-hydroxybenzoate.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous, shorter-chain alkyl salicylates such as 2-ethylhexyl 2-hydroxybenzoate (octisalate) provides valuable insights. scispace.com For such compounds, geometry optimizations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p). scispace.com These calculations consistently reveal the presence of a significant intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. scispace.com This interaction is a key feature of the salicylate (B1505791) moiety, contributing to the molecule's conformational stability. The long dodecyl chain, being flexible, would likely exist in numerous low-energy conformations, but the core salicylate structure remains planar due to this hydrogen bonding and the aromatic ring's nature.

Table 1: Representative DFT Calculation Parameters for an Alkyl Salicylate Analog

| Parameter | Method/Basis Set | Observation |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Confirms a stable conformation with an intramolecular hydrogen bond. |

| Solvent Effects | Polarizable Continuum Model (CPCM) | Can be used to model the behavior of the molecule in various solvent environments. |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For alkyl 2-hydroxybenzoates, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is distributed over the carbonyl group and the benzene (B151609) ring. This distribution indicates that the primary electronic transitions, such as those responsible for UV absorption, are of the π→π* type. scispace.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. In the case of 2-ethylhexyl 2-hydroxybenzoate, the calculated HOMO-LUMO transitions are responsible for its absorption in the UVB region. scispace.com It is expected that this compound would exhibit a similar electronic profile, with the long alkyl chain having a minimal effect on the electronic transitions of the salicylate chromophore.

Table 2: Representative FMO Data for an Alkyl Salicylate Analog (2-ethylhexyl 2-hydroxybenzoate)

| Orbital | Typical Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 to -7.0 | Aromatic ring, hydroxyl oxygen |

| LUMO | -1.0 to -1.5 | Aromatic ring, carbonyl group |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.0 | Indicates moderate chemical reactivity and stability. |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge transfer.

Table 3: Expected NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(O) of Carbonyl | σ(O-H) of Hydroxyl | n → σ | Intramolecular Hydrogen Bond |

| LP(O) of Hydroxyl | π(C=C) of Ring | n → π | Resonance Stabilization |

| π(C=C) of Ring | π(C=O) of Carbonyl | π → π | Conjugation and Charge Delocalization |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen and the hydroxyl oxygen, due to their high electronegativity and the presence of lone pairs. researchgate.net These regions are the primary sites for electrophilic attack. Conversely, the most positive potential would be found around the hydroxyl hydrogen, making it susceptible to nucleophilic attack. The aromatic protons would also exhibit a degree of positive potential. The long, nonpolar dodecyl chain would show a largely neutral (green) potential, indicating its lower reactivity in polar interactions. The MEP map provides a clear visual representation of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery and for understanding the biological activity of compounds.

While specific molecular docking studies targeting this compound are not widely reported, the principles can be applied to understand its potential interactions with biological targets. Given its structure, this compound possesses both a polar head (the salicylate group) and a long, nonpolar tail (the dodecyl chain). This amphiphilic nature suggests it could interact with receptors that have both hydrophobic and hydrophilic pockets.

In a hypothetical docking scenario with an enzyme active site, the salicylate head could form hydrogen bonds via its hydroxyl and carbonyl groups with polar amino acid residues. The aromatic ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The long dodecyl tail would likely occupy a hydrophobic channel or pocket, forming van der Waals interactions. nih.govresearchgate.net The binding affinity would be determined by the sum of these interactions. Molecular docking studies on other long-chain esters have shown that the length and conformation of the alkyl chain are critical for fitting into the binding pocket of enzymes. nih.gov

Topological and Quantum Chemical Descriptors Analysis

Topological and quantum chemical descriptors are numerical values derived from the molecular structure that quantify various aspects of the molecule's physical, chemical, or biological properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or other properties.

For this compound, a range of descriptors can be calculated to characterize its properties.

Topological Descriptors: These are derived from the 2D representation of the molecule and include indices like the Wiener index and Kier & Hall connectivity indices, which relate to molecular size, branching, and shape. The long dodecyl chain would significantly influence these values.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule, often from DFT calculations. researchgate.net They include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A large HOMO-LUMO gap corresponds to high hardness.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η where μ is the chemical potential (-(I+A)/2).

These descriptors provide a quantitative basis for comparing the reactivity and potential biological activity of this compound with other related compounds.

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Moderate value, indicating it can act as an electron donor under certain conditions. |

| Electron Affinity (A) | -ELUMO | Low value, suggesting a lesser tendency to accept electrons compared to strong electrophiles. |

| Chemical Hardness (η) | (I-A)/2 | Expected to be moderately hard, reflecting a stable electronic configuration due to aromaticity. |

| Electrophilicity Index (ω) | μ²/2η | Provides a measure of its ability to act as an electrophile in reactions. |

Prediction of Spectroscopic Properties (e.g., FT-IR, Raman, NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational and nuclear magnetic resonance spectra of molecules like this compound. These predictions are valuable for spectral assignment, structural elucidation, and understanding the electronic environment of the molecule.

Methodology:

The prediction of spectroscopic properties typically involves the following steps:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation (lowest energy state). This is commonly achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations provide the theoretical FT-IR and Raman active vibrational modes. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model.

NMR Chemical Shift Calculation: The prediction of ¹H and ¹³C NMR chemical shifts is typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts.

Predicted Spectroscopic Data:

While specific, peer-reviewed computational studies on this compound are not widely available, predictions can be extrapolated from the known behavior of its constituent functional groups (a phenolic hydroxyl group, an ester, a benzene ring, and a long alkyl chain).

FT-IR and Raman Spectroscopy:

The predicted vibrational spectra would be characterized by key stretching and bending modes.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3400-3600 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1700-1730 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester) | Stretching | 1100-1300 |

Note: These are generalized predictions. The precise wavenumbers would be determined by the specific outputs of the DFT calculations.

NMR Spectroscopy:

The predicted ¹H and ¹³C NMR spectra would show characteristic chemical shifts for the different nuclei in this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.8 | 115 - 160 |

| Phenolic Proton | 9.0 - 12.0 | - |

| Ester Methylene (-OCH₂-) | 4.2 - 4.4 | 65 - 70 |

| Alkyl Chain Protons | 0.8 - 1.8 | 14 - 32 |

| Ester Carbonyl (C=O) | - | 168 - 172 |

Note: These are approximate ranges. The exact chemical shifts would depend on the specific electronic environment calculated in the computational model.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Mechanistic Insights

In silico ADMET prediction is a crucial component of modern drug discovery and chemical safety assessment, allowing for the early identification of potential liabilities. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to predict the pharmacokinetic and toxicological profile of molecules like this compound.

Methodology:

ADMET prediction platforms utilize mathematical models derived from large datasets of experimentally determined properties. These tools correlate molecular descriptors (e.g., logP, molecular weight, topological polar surface area) with specific ADMET endpoints.

Predicted ADMET Profile of this compound:

Based on its chemical structure, a predicted ADMET profile for this compound can be summarized as follows.

| ADMET Parameter | Predicted Property | Mechanistic Insight |

| Absorption | ||

| Human Intestinal Absorption | Low to Moderate | The long dodecyl chain increases lipophilicity, which can hinder absorption if it is too high. |

| Oral Bioavailability | Low | High molecular weight and lipophilicity may lead to poor oral bioavailability. |

| Distribution | ||

| Plasma Protein Binding | High | The lipophilic nature of the molecule suggests strong binding to plasma proteins like albumin. |

| Blood-Brain Barrier Permeability | Unlikely to be permeable | The molecule's size and polarity of the hydroxyl and ester groups likely prevent it from crossing the blood-brain barrier. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of some CYP isozymes | The aromatic ring can interact with the active sites of CYP enzymes. |

| Metabolism Pathways | Ester hydrolysis, hydroxylation of the alkyl chain and aromatic ring | The ester linkage is susceptible to hydrolysis by esterases. The alkyl chain and aromatic ring are potential sites for oxidative metabolism by CYP enzymes. |

| Excretion | ||

| Primary Route | Likely hepatic clearance followed by fecal excretion | Due to its high lipophilicity and expected extensive metabolism in the liver, the metabolites are likely to be excreted in the bile. |

| Toxicity | ||

| Ames Mutagenicity | Predicted to be non-mutagenic | Salicylates are generally not considered mutagenic. |

| hERG Inhibition | Low to Moderate risk | Some aromatic compounds can interact with the hERG potassium channel. |

| Skin Sensitization | Potential for sensitization | Long-chain esters can sometimes act as haptens, leading to skin sensitization. |

Disclaimer: The data presented in these tables are predictive and based on general principles of computational chemistry and QSAR modeling. They have not been derived from specific, published computational studies on this compound and should be considered illustrative.

Environmental Fate and Ecotoxicological Studies of Dodecyl 2 Hydroxybenzoate

Metabolic Transformation in Environmental Systems:There is no information on how Dodecyl 2-hydroxybenzoate may be chemically altered or broken down within biological systems in the environment.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be generated for this compound.

Applications of Dodecyl 2 Hydroxybenzoate in Advanced Materials Science

Integration within Polymeric Systems

Dodecyl 2-hydroxybenzoate is primarily integrated into polymeric systems as an additive, most notably as a plasticizer. Plasticizers are compounds added to polymers to increase their flexibility, workability, and distensibility. The long, non-polar dodecyl tail of this compound can intersperse itself between polymer chains, disrupting the rigid polymer-polymer interactions and creating more free volume. This separation of chains allows them to slide past one another more easily, resulting in a softer, more pliable material.

The integration of similar p-hydroxybenzoic esters into polyamide resins like nylon 11 and nylon 12 has been shown to be effective. In these systems, the ester acts as a plasticizer, enhancing compatibility and imparting desirable properties such as low-temperature resistance. While specific research on this compound is limited, its structural similarity suggests a comparable mechanism of action. Furthermore, recent patents have cited the use of salicylic (B10762653) acid derivatives, a category that includes this compound, in compositions containing both cationic and anionic polymers, indicating its utility in a range of polymer systems.

Influence on Material Barrier Properties (e.g., Oxygen, Water Vapor)

The influence of this compound on the barrier properties of materials, such as their resistance to the permeation of oxygen and water vapor, is not extensively documented in publicly available scientific literature. Generally, the addition of a plasticizer increases the free volume within the polymer matrix, which can lead to an increase in gas and vapor permeability. However, the specific chemical nature of the additive can also play a role. For instance, studies on soy protein films have shown that the addition of a different dodecyl-containing compound, sodium dodecyl sulfate (SDS), can improve the water vapor barrier ability. elsevierpure.comunl.edu This effect was attributed to the disruption of hydrophobic associations within the protein film structure by the non-polar portions of the SDS molecules. elsevierpure.comunl.edu Whether this compound could produce a similar effect or would primarily increase permeability due to plasticization remains an area for further investigation.

Modification of Mechanical Characteristics of Materials

The primary role of this compound when integrated into a polymer matrix is to function as a plasticizer, which directly modifies the material's mechanical characteristics. The introduction of plasticizer molecules between polymer chains typically leads to a decrease in tensile strength and Young's modulus, accompanied by an increase in elongation at break. This trade-off results in a more flexible and less brittle material.

While specific data for this compound is scarce, the general effects of plasticizers on starch-based films provide a well-studied analogue. The addition of plasticizers like glycerol and sorbitol significantly reduces tensile strength while increasing flexibility. mdpi.comresearchgate.net For example, increasing the plasticizer concentration from 15% to 45% in sugar palm starch films can cause the tensile strength to drop from over 28 MPa to under 6 MPa. mdpi.com

Conversely, in some composite systems, dodecyl-containing surfactants have been shown to enhance mechanical properties. The treatment of polypropylene/chitosan composites with sodium dodecyl sulfate (SDS) resulted in higher tensile strength and Young's modulus compared to untreated composites. semanticscholar.org This improvement was attributed to enhanced interfacial adhesion between the chitosan filler and the polypropylene matrix, facilitated by the surfactant. semanticscholar.org This suggests that depending on the polymer system and the specific interactions, this compound could potentially play a role beyond simple plasticization.

Table 1: Effect of Plasticizer Concentration on Tensile Strength of Sugar Palm Starch Films This table presents data for glycerol and sorbitol as illustrative examples of plasticizer effects.

| Plasticizer Type | Concentration (%) | Tensile Strength (MPa) |

|---|---|---|

| Sorbitol | 15 | 28.35 |

| 30 | 11.79 | |

| 45 | 5.84 | |

| Glycerol | 15 | 9.59 |

| 30 | 2.64 | |

| 45 | 1.67 |

Data sourced from Salleh et al. (2015). mdpi.com

Table 2: Effect of Plasticizer Concentration on Elongation at Break of Sugar Palm Starch Films This table presents data for glycerol and sorbitol as illustrative examples of plasticizer effects.

| Plasticizer Type | Concentration (%) | Elongation at Break (%) |

|---|---|---|

| Sorbitol | 15 | 5.38 |

| 30 | 18.73 | |

| 45 | 34.50 | |

| Glycerol | 15 | 26.52 |

| 30 | 61.63 | |

| 45 | 28.39 |

Data sourced from Sahari et al. (2016). researchgate.net

Role in Functional Materials Development